n-Pentyl 3-Methylpentyl Phthalate

Description

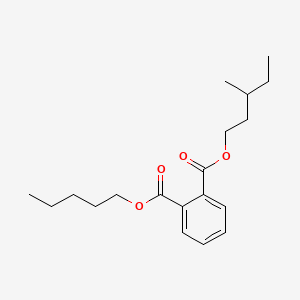

n-Pentyl 3-Methylpentyl Phthalate is a phthalate ester with the molecular formula C₁₈H₂₆O₄ and a molecular weight of 306.397 g/mol . Its structure consists of a benzene-1,2-dicarboxylate core esterified with a linear n-pentyl group and a branched 3-methylpentyl group. The IUPAC name is 2-O-(3-methylbutan-2-yl) 1-O-pentyl benzene-1,2-dicarboxylate, and its SMILES notation is CCCCCOC(=O)c1ccccc1C(=O)OC(C)C(C)C . Notably, its deuterated analog (this compound-d4) is commercially available for analytical and research purposes .

Properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-O-(3-methylpentyl) 1-O-pentyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C19H28O4/c1-4-6-9-13-22-18(20)16-10-7-8-11-17(16)19(21)23-14-12-15(3)5-2/h7-8,10-11,15H,4-6,9,12-14H2,1-3H3 |

InChI Key |

MLHOCMBGZPXAEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC |

Origin of Product |

United States |

Preparation Methods

Esterification of Phthalic Anhydride with Alcohols

The primary and most established method for synthesizing this compound involves the esterification reaction between phthalic anhydride and the corresponding alcohols—n-pentanol and 3-methylpentanol. This process is catalyzed by strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to promote ester bond formation.

-

$$

\text{Phthalic Anhydride} + \text{n-Pentanol} + \text{3-Methylpentanol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + \text{H}_2\text{O}

$$ -

- Acid catalyst: Sulfuric acid or p-toluenesulfonic acid

- Temperature: Reflux temperature (~100-140°C)

- Reaction time: Several hours, depending on scale and catalyst loading

- Removal of water to drive equilibrium forward (e.g., azeotropic distillation)

-

- Fractional distillation or column chromatography to achieve purity >98%

- Verification by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm ester formation and alkyl chain integrity.

Industrial and Continuous Flow Processes

Industrial scale preparation may utilize continuous flow reactors to optimize yield and process efficiency. Continuous removal of water and controlled addition of reactants allow for better reaction control and scalability. The process parameters such as temperature, catalyst concentration, and molar ratios are optimized to maximize conversion and minimize side reactions.

Related Esterification Processes with Strong Acid Catalysts

Patent literature on similar alkyl ester preparations indicates that strong acid catalysts like sulfuric acid, phosphoric acid, p-toluenesulfonic acid, or hydrochloric acid are effective in esterification reactions involving carboxylic acids and alcohols. Reaction temperatures typically range from 70°C to 170°C, with atmospheric pressure preferred for operational simplicity. Catalyst loading is generally low (0.001 to 0.01 mol per mol of acid), and molar ratios of alcohol to acid are adjusted (often excess alcohol) to drive the reaction to completion.

- These conditions are applicable to the preparation of phthalate esters, including this compound, by analogy.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants | Phthalic anhydride, n-pentanol, 3-methylpentanol | Stoichiometric or slight excess of alcohols |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Strong acid catalysts |

| Catalyst loading | 0.001 – 0.01 mol/mol acid | Optimized for yield and purity |

| Temperature | 100 – 140 °C (reflux) | Maintained to ensure esterification |

| Pressure | Atmospheric | Preferred for ease of operation |

| Reaction time | Several hours (typically 4–8 h) | Depends on scale and catalyst |

| Water removal | Azeotropic distillation or continuous separation | Drives equilibrium toward ester formation |

| Purification | Fractional distillation, column chromatography | To achieve >98% purity |

Chemical Reaction Analysis

Hydrolysis: this compound can hydrolyze under acidic or basic conditions to yield phthalic acid and the corresponding alcohols (n-pentanol and 3-methylpentanol).

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ester to phthalic acid derivatives.

Substitution: The ester groups can undergo nucleophilic substitution under suitable conditions, allowing for derivatization or degradation studies.

Research Outcomes and Analytical Considerations

Purity and Structural Confirmation

- Purity of synthesized this compound is typically confirmed by NMR and FTIR, ensuring the ester bond formation and the integrity of the alkyl substituents.

Analytical Quantification

- Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are used for identification and quantification in complex matrices such as environmental samples or biological tissues.

- Use of isotope-labeled internal standards (e.g., deuterated analogs) enhances accuracy and precision.

Toxicological and Biological Studies

- The compound is studied for its interaction with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and potential endocrine disruption.

- Toxicokinetic studies indicate rapid distribution and effects on reproductive tissues in animal models.

Chemical Reactions Analysis

n-Pentyl 3-Methylpentyl Phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and the corresponding alcohols (n-pentanol and 3-methylpentanol).

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form phthalic acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

n-Pentyl 3-Methylpentyl Phthalate has several scientific research applications:

Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are widely used in various industries.

Biology: It is studied for its interaction with PPARs and its potential effects on cellular processes.

Medicine: Research is ongoing to understand its potential endocrine-disrupting effects and its impact on human health.

Mechanism of Action

The mechanism of action of n-Pentyl 3-Methylpentyl Phthalate involves its interaction with PPARs, which are nuclear receptors that regulate gene expression. By binding to these receptors, it can influence various metabolic processes, including lipid metabolism and glucose homeostasis. This interaction can lead to changes in cellular function and has been linked to potential endocrine-disrupting effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Substituents | Key Structural Features |

|---|---|---|---|---|---|

| n-Pentyl 3-Methylpentyl Phthalate | Not specified | C₁₈H₂₆O₄ | 306.397 | n-Pentyl + 3-methylpentyl | Branched 3-methylpentyl group |

| Di-n-pentyl Phthalate (DnPP) | 131-18-0 | C₁₈H₂₆O₄ | 306.4 | Two linear n-pentyl groups | Symmetrical linear substituents |

| Bis(4-methylpentyl) Phthalate | 146-50-9 | C₂₂H₃₄O₄ | 334.46 | Two branched 4-methylpentyl groups | Increased branching at 4-position |

| Diisopentyl Phthalate (DiPP) | 605-50-5 | C₁₈H₂₆O₄ | 306.4 | Two iso-pentyl (2-methylbutyl) groups | Short-chain branching at 2-position |

| n-Pentyl iso-pentyl Phthalate (iPnPP) | Not specified | C₁₈H₂₆O₄ | ~306.4 | n-Pentyl + iso-pentyl (2-methylbutyl) | Mixed linear and short-chain branching |

Key Observations :

Analytical and Detection Profiles

Notes:

- Deuterated analogs (e.g., this compound-d4) aid in quantification by avoiding interference from non-deuterated isomers .

- Detection limits for most phthalates are standardized at 50 ng/L in environmental samples .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify n-pentyl 3-methylpentyl phthalate in complex matrices (e.g., environmental samples, biological tissues)?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with isotope-labeled internal standards (e.g., this compound-d4) to improve precision . Optimize extraction protocols (e.g., solid-phase extraction for aqueous samples, Soxhlet extraction for plastics) to minimize matrix interference .

- Key Considerations : Validate methods using certified reference materials (if available) and cross-check retention indices against structural analogs like di-n-pentyl phthalate .

Q. What experimental designs are recommended for assessing the endocrine-disrupting potential of this compound?

- Methodology :

- In vitro: Use reporter gene assays (e.g., ER/AR/CAR/PXR transactivation assays) to screen for receptor binding .

- In vivo: Conduct OECD Guideline 407/408-compliant rodent studies, focusing on hormone levels, organ weights, and histopathology of reproductive tissues .

Q. How can synthesis protocols for this compound be optimized for high purity?

- Methodology : Employ esterification reactions between phthalic anhydride and n-pentyl/3-methylpentyl alcohols, using acid catalysts (e.g., sulfuric acid). Purify via fractional distillation or column chromatography .

- Quality Control : Verify purity (>98%) using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation and alkyl chain integrity .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data across studies (e.g., conflicting results on carcinogenicity)?

- Methodology : Apply weight-of-evidence (WoE) frameworks, prioritizing studies with robust designs (e.g., adequate sample sizes, controlled exposure doses) . Use systematic review tools (e.g., PRISMA guidelines) to evaluate bias and relevance .

- Case Example : Resolve discrepancies by analyzing metabolite profiles (e.g., monoester vs. oxidative metabolites) and species-specific metabolic pathways .

Q. What strategies are effective for studying the environmental fate of this compound in aquatic systems?

- Methodology :

- Degradation Studies: Simulate photolysis/hydrolysis under controlled UV and pH conditions. Monitor degradation products via LC-HRMS .

- Bioaccumulation: Use stable isotope labeling to trace uptake in model organisms (e.g., Daphnia magna) .

Q. How can in silico models predict the biological activity of this compound and its metabolites?

- Methodology :

- Molecular Docking: Simulate interactions with nuclear receptors (e.g., PPARγ, ERα) using software like AutoDock Vina .

- QSAR Modeling: Train models on phthalate toxicity databases to estimate endpoints like EC50 for endocrine disruption .

Methodological Challenges and Solutions

Q. What are the best practices for conducting cumulative risk assessments involving this compound and other phthalates?

- Methodology : Use probabilistic models (e.g., Monte Carlo simulations) to aggregate exposure data from multiple pathways (diet, inhalation, dermal) . Incorporate pharmacokinetic interactions (e.g., competition for metabolic enzymes like CES1) .

- Data Needs : Prioritize studies on mixture effects and transgenerational epigenetic changes .

Q. How can researchers differentiate the effects of this compound from co-occurring contaminants in epidemiological studies?

- Methodology : Apply multivariate regression models adjusted for confounding factors (e.g., age, BMI, co-exposure to other phthalates). Use biomonitoring data (urinary metabolites) to quantify individual exposure levels .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.